Physicochemical Properties and Application Workflows of 2-(5-Bromofuran-2-YL)-1,3-dioxolane: A Technical Guide for Advanced Organic Synthesis
Physicochemical Properties and Application Workflows of 2-(5-Bromofuran-2-YL)-1,3-dioxolane: A Technical Guide for Advanced Organic Synthesis
Executive Summary & Chemical Identity
In advanced organic synthesis and medicinal chemistry, the strategic masking of reactive functional groups is paramount to achieving high-yield, multi-step molecular assemblies. 2-(5-Bromofuran-2-YL)-1,3-dioxolane (CAS: 32529-50-3) serves as the ethylene acetal-protected derivative of 5-bromofurfural. By masking the highly electrophilic aldehyde moiety, this compound empowers chemists to execute aggressive metallation and palladium-catalyzed cross-coupling reactions on the furan core without triggering unwanted nucleophilic additions or self-condensation.
Fundamental Physicochemical Properties
The conversion of 5-bromofurfural to its 1,3-dioxolane derivative significantly alters its physicochemical profile. The addition of the ethylene glycol backbone increases the molecular weight and reduces the overall polarity of the molecule, resulting in a stable, organic-soluble intermediate [1].
| Property | Value |
| Chemical Name | 2-(5-Bromofuran-2-YL)-1,3-dioxolane |
| Synonyms | 5-bromo-2-furaldehyde ethylene acetal; 1,3-Dioxolane, 2-(5-bromo-2-furanyl)- |
| CAS Number | 32529-50-3 |
| Molecular Formula | C₇H₇BrO₃ |
| Molecular Weight | 219.03 g/mol |
| SMILES String | BrC1=CC=C(C2OCCO2)O1 |
| Appearance | Colorless to light yellow liquid [2] |
| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/Nitrogen) [3] |
Molecular Weight Analysis: The exact molecular weight of 219.03 g/mol is derived from the parent furan core (C₄H₂O), the bromine substituent (Br), and the 1,3-dioxolane ring (C₃H₅O₂). During mass spectrometry (LC-MS), this mass manifests as a distinct isotopic doublet at m/z 219 and 221 [M+H]⁺ in a 1:1 ratio, a hallmark of the naturally occurring ⁷⁹Br and ⁸¹Br isotopes.
Synthesis & Protection Strategy
The Causality of Protection: The free aldehyde group of 5-bromofurfural is highly susceptible to nucleophilic attack. If subjected directly to organometallic reagents (e.g., Grignard reagents, organolithiums) or basic cross-coupling conditions, the carbonyl carbon will act as a competing electrophile, leading to complex mixtures of secondary alcohols and oligomers. Protecting the aldehyde as a 1,3-dioxolane acetal rehybridizes the carbonyl carbon from sp² to sp³, rendering it sterically hindered and electronically inert to bases and nucleophiles.
Protocol 1: Dean-Stark Acetalization Workflow
This protocol utilizes a thermodynamically driven dehydration to form the acetal.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 5-bromofurfural (1.0 eq, 50 mmol) in anhydrous toluene (100 mL, 0.5 M).
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Reagent Addition: Add anhydrous ethylene glycol (1.5 eq, 75 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq, 2.5 mmol).
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Reflux & Water Removal: Heat the reaction mixture to a vigorous reflux (approx. 110°C).
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Causality Insight: Acetal formation is an equilibrium process that produces water. The Dean-Stark trap physically removes the azeotroped water from the system. According to Le Chatelier’s principle, this continuous removal of the byproduct irreversibly drives the equilibrium toward the formation of the 1,3-dioxolane product.
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Quench & Isolation: Once water ceases to collect in the trap (typically 4-6 hours), cool the mixture to room temperature. Immediately quench with saturated aqueous NaHCO₃ (50 mL).
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Causality Insight: Neutralizing the acid catalyst is critical; if the mixture is concentrated under acidic conditions, ambient moisture will rapidly trigger reverse hydrolysis back to the aldehyde.
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Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the protected acetal.
Workflow of aldehyde protection, cross-coupling, and subsequent deprotection.
Downstream Applications: Cross-Coupling
With the reactive aldehyde safely masked, the C5-bromine bond becomes the exclusive site for oxidative addition by low-valent transition metals. This makes 2-(5-Bromofuran-2-YL)-1,3-dioxolane an ideal substrate for Suzuki-Miyaura, Stille, and Sonogashira cross-couplings.
Protocol 2: Suzuki-Miyaura Cross-Coupling
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Preparation: In a Schlenk flask, combine 2-(5-Bromofuran-2-YL)-1,3-dioxolane (1.0 eq, 10 mmol), an arylboronic acid (1.2 eq, 12 mmol), and K₂CO₃ (2.0 eq, 20 mmol) in a 4:1 mixture of 1,4-dioxane and water (50 mL).
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Rigorous Degassing: Sparge the biphasic solution with Argon for 15–20 minutes.
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Causality Insight: Palladium(0) is highly susceptible to oxidation by dissolved O₂, forming inactive Pd(II)-peroxo complexes. Rigorous degassing ensures the catalyst remains in its active Pd(0) state, maximizing turnover frequency and preventing homocoupling of the boronic acid.
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Catalysis: Under a positive flow of Argon, add Pd(PPh₃)₄ (0.05 eq, 0.5 mmol). Seal the flask and heat to 90°C for 12 hours.
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Workup: Cool to room temperature, dilute with water, extract with dichloromethane, and purify the organic phase via silica gel flash chromatography.
Catalytic cycle of Suzuki-Miyaura cross-coupling using the protected furan acetal.
Analytical Validation (Self-Validating System)
To ensure scientific integrity, every step of this workflow must act as a self-validating system. Do not proceed to cross-coupling without verifying the complete conversion of the acetalization step.
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¹H NMR Spectroscopy (The Primary Check): The success of the protection is definitively confirmed by the disappearance of the highly deshielded aldehyde proton of 5-bromofurfural (a sharp singlet near 9.5 ppm ). Concurrently, a new diagnostic singlet corresponding to the acetal methine proton must appear at approximately 5.9 ppm . The ethylene glycol backbone will present as a symmetrical multiplet around 3.9–4.1 ppm . If the 9.5 ppm peak persists, the Dean-Stark water removal was incomplete, and the batch must be subjected to further reflux.
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Stability Monitoring: Because acetals are sensitive to acidic environments, store the purified 2-(5-Bromofuran-2-YL)-1,3-dioxolane at 2-8°C[3] over a few pellets of basic alumina or K₂CO₃ to prevent auto-catalyzed hydrolysis from trace atmospheric moisture.
References
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Title: RARECHEM AL BP 0601 (CAS 32529-50-3) Properties Source: LookChem URL: [Link]
